molecular formula C17H25N3O3 B14783623 Benzyl 3-((S)-2-amino-N-methylpropanamido)piperidine-1-carboxylate

Benzyl 3-((S)-2-amino-N-methylpropanamido)piperidine-1-carboxylate

Cat. No.: B14783623
M. Wt: 319.4 g/mol
InChI Key: VDJGRMUBMCCAKV-UHFFFAOYSA-N
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Description

Benzyl 3-((S)-2-amino-N-methylpropanamido)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-((S)-2-amino-N-methylpropanamido)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the piperidine nitrogen, followed by the introduction of the benzyl group. The next step involves the coupling of the protected piperidine with (S)-2-amino-N-methylpropanamide under specific reaction conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-((S)-2-amino-N-methylpropanamido)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Benzyl 3-((S)-2-amino-N-methylpropanamido)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Benzyl 3-((S)-2-amino-N-methylpropanamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    N-methylpiperidine: A piperidine derivative with a methyl group attached to the nitrogen.

    Benzylpiperidine: A piperidine derivative with a benzyl group attached to the nitrogen.

Uniqueness

Benzyl 3-((S)-2-amino-N-methylpropanamido)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C17H25N3O3

Molecular Weight

319.4 g/mol

IUPAC Name

benzyl 3-[2-aminopropanoyl(methyl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C17H25N3O3/c1-13(18)16(21)19(2)15-9-6-10-20(11-15)17(22)23-12-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,18H2,1-2H3

InChI Key

VDJGRMUBMCCAKV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)C1CCCN(C1)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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